molecular formula C17H19NO5 B3505671 1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3505671
M. Wt: 317.34 g/mol
InChI Key: QRPQYCYGXRTUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a piperidine ring and a chromene moiety

Preparation Methods

The synthesis of 1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the piperidine ring. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these reactions for scalability and cost-effectiveness .

Chemical Reactions Analysis

1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-methylpiperidin-4-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate include other piperidine and chromene derivatives. These compounds may share similar structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of the piperidine and chromene moieties, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-18-7-5-12(6-8-18)22-16(19)14-10-11-9-13(21-2)3-4-15(11)23-17(14)20/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPQYCYGXRTUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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